4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Description

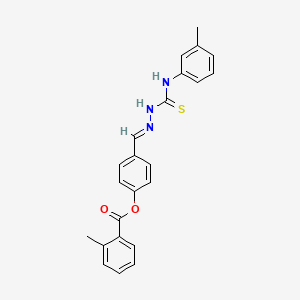

4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate is a synthetic organic compound characterized by a phenyl group substituted with a carbohydrazonoyl moiety linked to a 3-toluidinocarbothioyl group. The 2-methylbenzoate ester further differentiates its structure. However, its exact biological activity remains under investigation.

Properties

CAS No. |

767310-62-3 |

|---|---|

Molecular Formula |

C23H21N3O2S |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-methylbenzoate |

InChI |

InChI=1S/C23H21N3O2S/c1-16-6-5-8-19(14-16)25-23(29)26-24-15-18-10-12-20(13-11-18)28-22(27)21-9-4-3-7-17(21)2/h3-15H,1-2H3,(H2,25,26,29)/b24-15+ |

InChI Key |

UWYQOVFMPIOTLW-BUVRLJJBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is usually synthesized in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its 3-toluidinocarbothioyl group and 2-methylbenzoate ester. Key structural analogs include:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Electronic Effects: The 3-toluidino group in the target compound contrasts with the 4-toluidino isomer in . The 2-methylbenzoate ester increases lipophilicity compared to methoxy (e.g., ) or bromo (e.g., ) substituents, possibly improving membrane permeability .

Functional Group Variations :

- The carbothioyl (C=S) group in the target compound differs from the oxoacetyl (C=O) group in . The sulfur atom may enhance stability against hydrolytic degradation compared to oxygen-containing analogs.

- Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester ), the target lacks a triazine ring, suggesting a distinct mode of action.

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-methylbenzoate is , with a molecular weight of approximately 407.5 g/mol. The compound features a phenyl ring, a carbohydrazone linkage, and a thioamide functional group, which are crucial for its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O3S |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 767314-19-2 |

| Synonyms | AKOS024417068 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thioamide group is known to exhibit anti-inflammatory and antimicrobial properties, which may contribute to the overall biological effects of the compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives containing thioamide functionalities can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. This could be particularly beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on structurally similar compounds demonstrated that thioamide derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in infectious diseases.

- In vitro Anti-inflammatory Study : Research published in a peer-reviewed journal highlighted the ability of related compounds to reduce levels of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for their anti-inflammatory effects.

Research Findings

Recent findings indicate that the incorporation of hydrazone linkages in drug design can enhance bioactivity through improved binding affinity to target proteins. The combination of the phenyl ring and thioamide group in this compound may synergistically enhance its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.